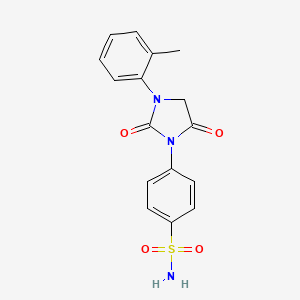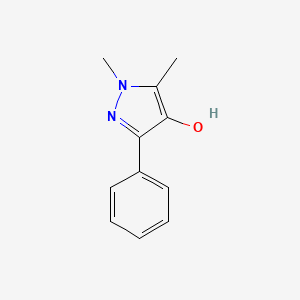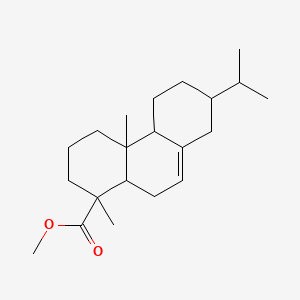
Benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide linkage. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, 4-(5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-: Another sulfonamide derivative with similar biological activities.
Benzenesulfonamide, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-: Known for its neurotoxic potentials and enzyme inhibition properties.
Uniqueness
What sets benzenesulfonamide, 4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- apart is its specific structure, which allows for selective inhibition of certain enzymes like carbonic anhydrase IX. This selectivity makes it a promising candidate for targeted cancer therapy and other medical applications .
Propiedades
Número CAS |
65513-53-3 |
|---|---|
Fórmula molecular |
C16H15N3O4S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-[3-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O4S/c1-11-4-2-3-5-14(11)18-10-15(20)19(16(18)21)12-6-8-13(9-7-12)24(17,22)23/h2-9H,10H2,1H3,(H2,17,22,23) |
Clave InChI |
JFYZEMSBUPZSJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)

![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)

![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)


![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)



